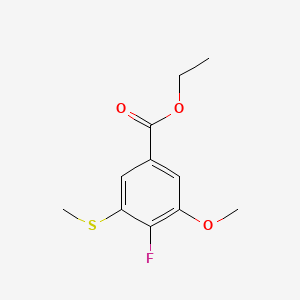
Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate is an organic compound with the molecular formula C11H13FO3S It is a derivative of benzoic acid, characterized by the presence of a fluoro, methoxy, and methylthio group on the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate typically involves the esterification of 4-fluoro-3-methoxy-5-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The fluoro and methoxy groups can enhance its binding affinity and specificity, while the methylthio group can modulate its reactivity and stability.
Comparison with Similar Compounds
Ethyl 4-fluoro-3-methoxybenzoate: Lacks the methylthio group, which may affect its reactivity and biological activity.
Ethyl 4-fluoro-5-(methylthio)benzoate: Lacks the methoxy group, potentially altering its chemical properties and applications.
Ethyl 3-methoxy-5-(methylthio)benzoate: Lacks the fluoro group, which can influence its reactivity in substitution reactions.
Uniqueness: Ethyl 4-fluoro-3-methoxy-5-(methylthio)benzoate is unique due to the combination of fluoro, methoxy, and methylthio groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13FO3S |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-methoxy-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C11H13FO3S/c1-4-15-11(13)7-5-8(14-2)10(12)9(6-7)16-3/h5-6H,4H2,1-3H3 |
InChI Key |
IBIWXOMWSWQTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)SC)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















